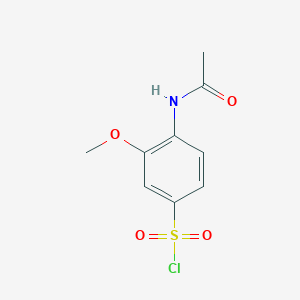

4-acetaMido-3-Methoxybenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-8-4-3-7(16(10,13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRQHACJJHWFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402930 | |

| Record name | T0517-8561 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46713-94-4 | |

| Record name | T0517-8561 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Historical Perspective: the Evolution of Benzene Sulfonyl Chlorides in Chemical Synthesis

The journey of benzene (B151609) sulfonyl chlorides began with the broader development of organosulfur chemistry in the 19th century. Early investigations into the reactions of benzene with sulfuric acid and its derivatives laid the groundwork for the synthesis of these pivotal reagents. The chlorosulfonation of benzene, a key process in the production of benzenesulfonyl chloride, became a fundamental reaction in industrial and academic laboratories. nih.gov

Initially, the utility of benzene sulfonyl chlorides was recognized in the synthesis of sulfonamides, a class of compounds that would later gain prominence with the discovery of their antibacterial properties in the form of sulfa drugs. This discovery marked a significant milestone, propelling further research into the synthesis and derivatization of various substituted benzene sulfonyl chlorides. Over the decades, the synthetic repertoire expanded, with chemists developing more refined and efficient methods for their preparation, including the use of milder and more selective reagents. nih.gov The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, further accelerated research by enabling detailed characterization of these compounds and their reaction products.

The Structural Framework: Significance of 4 Acetamido 3 Methoxybenzene 1 Sulfonyl Chloride in Advanced Organic Materials

The specific substitution pattern of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride imparts a unique combination of electronic and steric properties that are of considerable interest in the design of advanced organic materials. The benzene (B151609) ring provides a rigid scaffold, while the three distinct functional groups—sulfonyl chloride, acetamido, and methoxy (B1213986)—offer multiple points for chemical modification and intermolecular interactions.

Below is a table detailing the key structural features of this compound.

| Feature | Description |

| Core Structure | Benzene Ring |

| Primary Reactive Group | Sulfonyl Chloride (-SO₂Cl) |

| Substituent 1 (Position 4) | Acetamido (-NHCOCH₃) |

| Substituent 2 (Position 3) | Methoxy (-OCH₃) |

| Potential for H-Bonding | Yes (Acetamido group) |

A Reactive Intermediate: the Role of Sulfonyl Chlorides in Scholarly Chemical Investigations

Sulfonyl chlorides are a well-established class of reactive intermediates in organic synthesis, prized for their ability to readily react with a wide range of nucleophiles. cymitquimica.com The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is the cornerstone of their utility in constructing complex organic molecules.

The reaction with primary and secondary amines to form sulfonamides is perhaps the most widely exploited transformation of sulfonyl chlorides. This reaction is not only fundamental to the synthesis of sulfa drugs but is also employed in the preparation of a diverse array of biologically active compounds and functional materials. Furthermore, sulfonyl chlorides can participate in other important reactions, such as Friedel-Crafts reactions to form sulfones, and can be reduced to sulfinic acids or thiols. The versatility of sulfonyl chlorides as reactive intermediates makes them indispensable tools for synthetic chemists in both academic and industrial research. cymitquimica.com

Charting the Course: Research Trajectories for 4 Acetamido 3 Methoxybenzene 1 Sulfonyl Chloride in Synthetic Chemistry

Established Synthetic Pathways to this compound

The traditional synthesis of this compound primarily relies on the electrophilic aromatic substitution reaction of a suitable precursor.

Chlorosulfonation Reactions and Optimization

The most direct and established method for synthesizing this compound is the chlorosulfonation of its precursor, 2-methoxyacetanilide. This reaction involves treating 2-methoxyacetanilide with chlorosulfonic acid. The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups on the aromatic ring are ortho-, para-directing. The acetamido group is strongly activating and will direct the incoming electrophile (the chlorosulfonyl group, -SO₂Cl) to the para position. The methoxy group, also activating, will direct to its ortho and para positions. The para position to the acetamido group is also ortho to the methoxy group, making it the most electronically favorable position for substitution, thus leading to the desired product.

The reaction mechanism is a typical electrophilic aromatic substitution where the electrophile is believed to be SO₂Cl⁺, generated from the auto-ionization of chlorosulfonic acid. stackexchange.com

Optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are typically optimized include:

Reaction Temperature: Chlorosulfonation reactions are highly exothermic. The temperature must be carefully controlled, often starting at low temperatures (e.g., 0-5 °C) during the addition of the substrate to the chlorosulfonic acid, followed by a period of heating (e.g., 60-70 °C) to ensure the reaction goes to completion. jocpr.com Inadequate temperature control can lead to side reactions and degradation of the product.

Molar Ratio of Reactants: An excess of chlorosulfonic acid is typically used to serve as both the reagent and the solvent. jocpr.com However, the ratio is optimized to ensure complete conversion while minimizing the amount of excess acid, which complicates the work-up procedure and increases waste. Alternative processes aim to reduce the molar ratio of chlorosulfonic acid by using co-reagents like phosphorus pentachloride. researchgate.net

Reaction Time: The reaction is monitored until the starting material is consumed, which can take several hours. Prolonged reaction times or excessively high temperatures can lead to the formation of undesired by-products.

The work-up procedure typically involves carefully pouring the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid, which precipitates the solid sulfonyl chloride product. The crude product is then filtered and washed with water.

| Parameter | Typical Range/Condition | Rationale/Impact on Synthesis | Reference |

|---|---|---|---|

| Reactant Ratio (Acetanilide derivative : Chlorosulfonic Acid) | 1 : 3 to 1 : 5 (molar ratio) | Ensures complete reaction; excess acid acts as solvent. Reducing the ratio is a key optimization goal. | jocpr.comresearchgate.net |

| Initial Temperature | 0 - 15 °C | Controls initial exotherm during addition of substrate. | jocpr.com |

| Reaction Temperature | 50 - 80 °C | Higher temperature drives the reaction to completion after initial mixing. | |

| Reaction Time | 1 - 4 hours | Ensures high conversion of the starting material. Monitored by techniques like TLC or HPLC. | |

| Quenching Method | Pouring onto ice/water | Decomposes excess chlorosulfonic acid and precipitates the product. |

Precursor Identification and Elaboration for this compound Synthesis

The primary precursor for the synthesis of this compound is 2-methoxyacetanilide (also known as N-(2-methoxyphenyl)acetamide). This compound contains the necessary acetamido and methoxy groups in the correct ortho relationship on the benzene (B151609) ring.

The synthesis of 2-methoxyacetanilide is a straightforward and well-established process. It is typically prepared by the N-acetylation of 2-methoxyaniline (o-anisidine). This is commonly achieved by reacting 2-methoxyaniline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base or in a suitable solvent like acetic acid. nih.gov

The "elaboration" of this precursor into the final product is the chlorosulfonation reaction as described in the previous section. The presence of the electron-donating acetamido and methoxy groups activates the aromatic ring towards electrophilic substitution, facilitating the introduction of the sulfonyl chloride group. The regioselectivity of the reaction is controlled by the directing effects of these substituents, leading to the formation of the desired this compound isomer.

Novel Approaches and Innovations in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally friendly, efficient, and selective methods for producing sulfonyl chlorides.

Green Chemistry Principles in this compound Production

The traditional chlorosulfonation reaction poses environmental and safety challenges due to the use of a large excess of highly corrosive chlorosulfonic acid and the generation of acidic waste. Green chemistry principles aim to mitigate these issues. For the synthesis of sulfonyl chlorides, these may include:

Use of Alternative Solvents and Reagents: Research has explored replacing chlorosulfonic acid with milder or more environmentally benign reagent systems. One approach involves the oxyhalogenation of thiols or disulfides using reagents like oxone in water, which avoids the use of harsh acids and organic solvents. rsc.org

Atom Economy: Improving the atom economy of the reaction by minimizing the excess of reagents is a key goal. This can be achieved by using catalytic methods or by improving the efficiency of existing processes to require less excess chlorosulfonic acid.

Waste Reduction: The generation of large volumes of acidic wastewater during the quenching step is a significant drawback of the traditional method. Developing processes that use recyclable reagents or that generate less waste is a focus of green synthesis. For related processes, using anhydrous conditions and gaseous ammonia (B1221849) instead of aqueous solutions has been shown to reduce high-salt wastewater generation.

Catalytic Methods for Enhanced Selectivity and Yield in this compound Synthesis

The use of catalysts can improve the efficiency and selectivity of sulfonyl chloride synthesis, often under milder reaction conditions. While specific catalytic methods for this compound are not widely reported, general advancements in this area are applicable.

One innovative approach is the use of visible-light photoredox catalysis for the synthesis of arenesulfonyl chlorides from anilines. nih.gov This method involves the in-situ preparation of arenediazonium salts from anilines, which then react with sulfur dioxide and a chloride source under the influence of a ruthenium-based photocatalyst at room temperature. nih.gov This approach offers high functional group tolerance and avoids the harsh conditions of traditional chlorosulfonation. Applying such a method would involve using the corresponding diazonium salt derived from 3-acetamido-4-methoxyaniline.

Other catalytic systems, such as the use of Lewis acids, have been explored for different electrophilic aromatic substitution reactions and could potentially be adapted to improve the chlorosulfonation of activated aromatic rings, possibly allowing for lower temperatures or reduced amounts of chlorosulfonic acid. google.com

Process Intensification and Scalability Studies for this compound

For industrial-scale production, process intensification and scalability are critical considerations. The high exothermicity of chlorosulfonation reactions presents significant safety risks in large-scale batch reactors.

Continuous flow chemistry, using microreactors or continuous stirred-tank reactors (CSTRs), offers a powerful solution for intensifying the synthesis of aryl sulfonyl chlorides. mdpi.comrsc.org The advantages of this approach include:

Enhanced Safety: The small reaction volumes within a continuous reactor minimize the risks associated with thermal runaway. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of these reactors allows for efficient heat removal and precise temperature control.

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and reduced formation of by-products. mdpi.com

Scalability: Scaling up production is achieved by running the continuous reactor for longer periods or by using multiple reactors in parallel ("scaling out"), which is often safer and more efficient than using larger batch reactors.

A study on producing aryl sulfonyl chlorides demonstrated a continuous system using multiple CSTRs, which, combined with process automation, led to significant improvements in process consistency, reliability, and space-time yield compared to traditional batch methods. mdpi.com A two-temperature zone continuous flow process for a similar compound, p-acetamidobenzenesulfonyl chloride, has also been developed to optimize both the initial sulfonation and the subsequent chlorination steps. google.com These process intensification strategies are directly applicable to the scalable and safer production of this compound.

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway due to large reaction volume and poor heat transfer. | Inherently safer due to small hold-up volume and excellent heat transfer. | rsc.org |

| Temperature Control | Difficult to maintain uniform temperature, leading to potential side reactions. | Precise and uniform temperature control. | mdpi.com |

| Scalability | Scaling up is challenging and increases safety risks. | Easily scalable by extending operation time or numbering-up reactors. | mdpi.com |

| Yield & Purity | Can be lower due to poor mixing and temperature gradients. | Often higher and more consistent due to precise control of reaction parameters. | mdpi.com |

| Space-Time Yield | Generally lower. | Significantly higher, leading to more efficient production. | rsc.org |

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily participates in nucleophilic substitution reactions. The sulfur atom is electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows for the attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. The general mechanism is typically a concerted Sɴ2-like process or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.

The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of sulfonamides. This reaction, known as aminolysis or sulfonylation of amines, proceeds readily, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct. Primary amines react to form N-substituted sulfonamides, while secondary amines yield N,N-disubstituted sulfonamides. The resulting sulfonamide linkage is a key structural motif in many pharmaceutical compounds.

The general reaction can be summarized as follows:

With Primary Amines: Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl

With Secondary Amines: Ar-SO₂Cl + R₂NH → Ar-SO₂-NR₂ + HCl

Table 1: Representative Aminolysis Reactions of Aryl Sulfonyl Chlorides

| Amine Type | Nucleophile | Base | Solvent | Product Type |

|---|---|---|---|---|

| Primary | Aniline (B41778) | Pyridine | Dichloromethane (B109758) | N-Aryl Sulfonamide |

| Primary | Benzylamine | Triethylamine | Acetonitrile | N-Alkyl Sulfonamide |

| Secondary | Diethylamine | Aq. NaOH | Biphasic | N,N-Dialkyl Sulfonamide |

This compound reacts with hydroxyl-containing compounds such as alcohols and phenols to form sulfonate esters. This transformation is a crucial method for converting the poorly leaving hydroxyl group of an alcohol into a good leaving group (sulfonate), which can then be easily displaced in subsequent nucleophilic substitution or elimination reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl generated.

Reaction with Alcohols (Alcoholysis): Ar-SO₂Cl + R-OH → Ar-SO₂-OR + HCl

Reaction with Phenols (Phenolysis): Ar-SO₂Cl + Ar'-OH → Ar-SO₂-OAr' + HCl

The resulting sulfonate esters are valuable intermediates in organic synthesis. For instance, tosylates (derived from p-toluenesulfonyl chloride) and mesylates (from methanesulfonyl chloride) are frequently used for this purpose. google.com The reaction with this compound would yield the corresponding substituted benzenesulfonate (B1194179) ester.

Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides

| Nucleophile | Reagent | Base | Typical Solvent | Product |

|---|---|---|---|---|

| Alcohol | Propan-2-ol | Pyridine | Dichloromethane | Isopropyl sulfonate ester |

| Phenol (B47542) | Phenol | Pyridine | Dichloromethane | Phenyl sulfonate ester |

Sulfonyl chlorides can also react with sulfur-centered nucleophiles. The reaction with thiols (thiolysis) in the presence of a base yields thiosulfonate esters (Ar-SO₂-SR). These reactions are analogous to those with alcohols and amines. The high nucleophilicity of the thiolate anion (RS⁻) facilitates the attack on the electrophilic sulfur atom of the sulfonyl chloride.

Furthermore, sulfonyl chlorides can undergo reduction when treated with certain sulfur reagents. For example, reaction with hydrogen sulfide (B99878) or its salts can lead to the reduction of the sulfonyl chloride to the corresponding thiol or disulfide.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring in this compound

The benzene ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution (EAS). The directing effects of these substituents determine the position of any incoming electrophile.

-NHCOCH₃ (Acetamido group): This is a strongly activating, ortho-, para- directing group.

-OCH₃ (Methoxy group): This is also a strongly activating, ortho-, para- directing group.

-SO₂Cl (Sulfonyl chloride group): This is a strongly deactivating, meta- directing group.

The acetamido and methoxy groups are located at positions 4 and 3, respectively, relative to the sulfonyl chloride at position 1. Their powerful activating and ortho-, para- directing effects will dominate the deactivating, meta- directing effect of the sulfonyl chloride.

The directing effects can be summarized as follows:

The acetamido group at C-4 directs incoming electrophiles to C-3 and C-5.

The methoxy group at C-3 directs incoming electrophiles to C-2, C-4, and C-6.

The sulfonyl chloride group at C-1 directs incoming electrophiles to C-3 and C-5.

Considering the combined influence, the positions most activated for electrophilic attack are C-2 and C-6. Position C-5 is also activated by the acetamido group and directed by the sulfonyl chloride group, but may be sterically hindered. Position C-2 is strongly activated by the adjacent methoxy group and is likely the most favored site for substitution. Therefore, in EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is expected to substitute predominantly at the C-2 position.

Redox Chemistry of this compound

The sulfonyl chloride moiety is at a high oxidation state (SVI) and can be reduced to lower oxidation states, most notably to the corresponding thiol (Ar-SH) or disulfide (Ar-S-S-Ar). This transformation is a key step in the synthesis of aromatic thiols, which are important intermediates in pharmaceuticals and other fine chemicals. core.ac.uktaylorfrancis.com A variety of reducing agents and conditions have been developed for this purpose.

Common methods for the reduction of aryl sulfonyl chlorides include:

Catalytic Hydrogenation: This method involves reacting the sulfonyl chloride with hydrogen gas under pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C). core.ac.ukresearchgate.net A base is often added to neutralize the HCl formed during the reaction. researchgate.net

Metal-Acid Systems: A classic method involves the use of a metal, such as zinc powder, in the presence of an acid like sulfuric or acetic acid. core.ac.uk

Phosphine Reagents: Triphenylphosphine (PPh₃) has been shown to be an effective reagent for the reduction of aryl sulfonyl chlorides to aryl thiols under mild conditions. organic-chemistry.org

Table 3: Reagents for the Reduction of Aryl Sulfonyl Chlorides to Thiols

| Reagent(s) | Catalyst/Conditions | Solvent | Comments |

|---|---|---|---|

| H₂ | Palladium on Carbon (Pd/C) | Tetrahydrofuran | Requires base to neutralize HCl byproduct. core.ac.ukresearchgate.net |

| Zn / H₂SO₄ | Acidic | Aqueous/Organic | Traditional method, generates metal salt waste. core.ac.uk |

| Triphenylphosphine (PPh₃) | Heat | Toluene | Chemoselective and convenient method. organic-chemistry.org |

Oxidative Pathways of this compound

The oxidative pathways of this compound are not extensively detailed in publicly available literature. However, based on the functional groups present in the molecule—an acetamido group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring—potential oxidative transformations can be inferred. Aromatic rings and their substituents can undergo oxidation under various conditions, although the sulfonyl chloride group is generally stable towards many oxidizing agents.

The electron-donating nature of the acetamido and methoxy groups activates the benzene ring, making it more susceptible to oxidative processes compared to unsubstituted benzene. Potential oxidative reactions could involve hydroxylation of the aromatic ring or oxidative degradation under harsh conditions, leading to ring-opening. It is also conceivable that the acetyl group of the acetamido moiety could undergo oxidation, although this would likely require specific enzymatic or chemical conditions.

It is important to note that sulfonyl chlorides themselves can be formed through oxidative processes, such as the oxidative chlorination of thiols. However, the oxidative degradation pathways of a pre-formed aromatic sulfonyl chloride like this compound are less commonly studied. The specific products of any oxidative reaction would be highly dependent on the oxidant used and the reaction conditions.

| Functional Group | Potential Oxidative Transformation | General Conditions |

| Aromatic Ring | Hydroxylation, Ring Cleavage | Strong oxidizing agents (e.g., KMnO₄, O₃), enzymatic catalysis |

| Methoxy Group | O-demethylation | Strong acids, certain enzymes |

| Acetamido Group | N-deacetylation, Oxidation of methyl group | Hydrolytic conditions, specific oxidants |

Hydrolytic Stability and Decomposition Pathways of this compound

The hydrolytic stability of this compound is a critical aspect of its chemical reactivity. Like other aromatic sulfonyl chlorides, it undergoes hydrolysis to form the corresponding sulfonic acid, 4-acetamido-3-methoxybenzenesulfonic acid, and hydrochloric acid.

The mechanism for the hydrolysis of aromatic sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2-type) reaction at the sulfur atom. nih.gov In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center and leading to the displacement of the chloride ion.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the rate of hydrolysis, while electron-withdrawing groups decrease it. mdpi.com In the case of this compound, both the acetamido and methoxy groups are electron-donating. The methoxy group is a strong activating group, and the acetamido group is a moderately activating group. Their combined effect is expected to increase the electron density at the sulfur atom, making it more susceptible to nucleophilic attack by water. Consequently, this compound is expected to have a lower hydrolytic stability compared to unsubstituted benzenesulfonyl chloride or sulfonyl chlorides with electron-withdrawing substituents. The hydrolysis rate would likely follow pseudo-first-order kinetics in an aqueous environment where water is in large excess.

The decomposition pathway via hydrolysis is straightforward, leading to the formation of the corresponding sulfonic acid. Under neutral or alkaline conditions, the hydrolysis is expected to proceed readily. nih.gov In acidic conditions, the reaction may still occur, though the rate might be affected by the protonation of the acetamido group.

| Compound | Substituents | Expected Relative Rate of Hydrolysis |

| 4-Nitrobenzenesulfonyl chloride | p-NO₂ (electron-withdrawing) | Slowest |

| Benzenesulfonyl chloride | None | Intermediate |

| 4-Toluenesulfonyl chloride | p-CH₃ (electron-donating) | Faster |

| This compound | 4-NHCOCH₃, 3-OCH₃ (electron-donating) | Fastest |

Stereochemical Considerations in Reactions of this compound

The sulfur atom in this compound is tetracoordinate and tetrahedral. While it is not a chiral center in the molecule itself (as it is not bonded to four different groups), it is a prochiral center. This means that it can become a stereocenter upon reaction with a chiral nucleophile.

When this compound reacts with an achiral nucleophile, the product will also be achiral. However, if it reacts with a chiral, non-racemic nucleophile, a pair of diastereomers will be formed. This is because the nucleophilic attack can occur from two different faces of the sulfur atom, leading to products with different configurations at the newly formed stereocenter.

The stereochemical outcome of nucleophilic substitution at the sulfonyl sulfur is generally an inversion of configuration, consistent with an SN2-type mechanism. nih.gov In this mechanism, the nucleophile attacks the sulfur atom from the side opposite to the leaving group (the chloride ion), proceeding through a trigonal bipyramidal transition state. This leads to an inversion of the stereochemical configuration at the sulfur atom.

For example, if a chiral amine (R-NH₂) reacts with this compound, two diastereomeric sulfonamides can be formed. The relative amounts of these diastereomers will depend on the steric and electronic interactions in the transition state.

| Reactants | Product Type | Stereochemical Outcome |

| This compound + Achiral Nucleophile | Achiral Sulfonamide/Sulfonate Ester | No stereoisomers formed |

| This compound + Chiral Nucleophile (e.g., R-amine) | Diastereomeric Sulfonamides | Formation of two diastereomers (R,R) and (R,S) |

The study of such diastereomeric products can provide valuable insights into the reaction mechanism and the factors that control stereoselectivity in reactions involving sulfonyl chlorides.

Synthesis of Sulfonamide Derivatives from this compound

The reaction of this compound with primary or secondary amines is a cornerstone of its derivatization, leading to the formation of a stable sulfonamide linkage (-SO₂NRR'). This reaction, often referred to as sulfonylation, is a robust and versatile method for creating a diverse library of compounds. The general approach involves the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) that is generated, thereby driving the reaction to completion. nih.govcbijournal.com

Design and Synthesis of Diverse Sulfonamide Scaffolds

The synthesis of a wide range of sulfonamide derivatives is readily achievable by reacting this compound with various commercially available or synthetically prepared amines. The choice of the amine component is critical in defining the physicochemical properties and potential biological activity of the resulting molecule. The reaction conditions are generally mild and can be adapted to suit the reactivity of the specific amine being used.

A common laboratory procedure involves dissolving the sulfonyl chloride in a suitable organic solvent, such as dichloromethane or dimethylformamide (DMF). nih.govscholarsresearchlibrary.com The amine, along with a base like sodium carbonate or pyridine, is then added to the solution. nih.govscholarsresearchlibrary.com The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov The resulting sulfonamide can then be isolated and purified using standard workup and chromatographic procedures. This methodology has been successfully used to synthesize a variety of N-substituted 4-acetamidobenzenesulfonamides, demonstrating the broad applicability of the approach. nih.govscholarsresearchlibrary.com

The table below illustrates the synthesis of various sulfonamide derivatives from an analogous compound, 4-acetamidobenzenesulfonyl chloride, highlighting the diversity of amines that can be employed.

| Amine Nucleophile | Product Name | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxyphenethylamine | N-(4-(N-(3,4-Dimethoxyphenethyl)sulfamoyl)phenyl)acetamide | 86% | nih.gov |

| 4-Methylpiperazine | N-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 78% | nih.gov |

| 3,4-Dihydroisoquinoline (B110456) | N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)acetamide | 73% | nih.gov |

| Cytosine | N-(4-(N-(2-Oxo-1,2-dihydropyrimidin-4-yl)sulfamoyl)phenyl)acetamide | 62% | scholarsresearchlibrary.com |

| 9-Methyladenine (B15306) | N-(4-(N-(9-Methyl-9H-purin-6-yl)sulfamoyl)phenyl)acetamide | 56% | scholarsresearchlibrary.com |

Construction of Heterocyclic Systems via Sulfonamide Linkages

The sulfonylation reaction is a powerful tool for incorporating heterocyclic motifs into new molecular frameworks. By selecting amines that are themselves part of a heterocyclic ring system, novel compounds that merge the arylsulfonamide core with diverse heterocyclic scaffolds can be synthesized. This strategy is of significant interest in medicinal chemistry, where heterocyclic rings are prevalent in many therapeutic agents.

The reaction of this compound with heterocyclic amines, such as piperazine, morpholine, or more complex systems like purine (B94841) and pyrimidine (B1678525) derivatives, proceeds under standard sulfonylation conditions. nih.govscholarsresearchlibrary.com For instance, reacting the sulfonyl chloride with nucleobases like cytosine or 9-methyladenine has been shown to produce the corresponding N-sulfonylated heterocyclic derivatives. scholarsresearchlibrary.com Similarly, cyclic secondary amines such as 3,4-dihydroisoquinoline readily react to form stable sulfonamides. nih.gov These reactions effectively "decorate" the core scaffold with functional heterocyclic units, providing a direct route to complex molecules with potential applications in various fields of chemical and biological research. magtech.com.cn

Formation of Sulfonate Esters and Sulfonyl Ureas

Beyond sulfonamides, the electrophilic sulfonyl chloride group can react with other nucleophiles, such as alcohols and ureas, to generate sulfonate esters and sulfonyl ureas, respectively. These derivatives further expand the chemical space accessible from this compound.

The formation of sulfonate esters occurs through the reaction of the sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base, typically pyridine. youtube.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom and displacing the chloride. youtube.com Pyridine serves to catalyze the reaction and to scavenge the HCl produced. youtube.com This conversion of an alcohol into a sulfonate ester is a crucial transformation in organic synthesis, as it turns a poor leaving group (-OH) into an excellent leaving group (a sulfonate), facilitating subsequent substitution or elimination reactions. youtube.com The reaction proceeds with retention of configuration at the alcohol's carbon center. youtube.com

Sulfonyl ureas are another important class of compounds that can be synthesized from the sulfonyl chloride precursor. A common synthetic route involves the initial conversion of the sulfonyl chloride to a sulfonamide by reaction with ammonia. researchgate.net The resulting primary sulfonamide can then be treated with an isocyanate (R-N=C=O) in the presence of a base to yield the target sulfonyl urea (B33335). researchgate.netresearchgate.net Alternative methods exist, such as the reaction of a sulfonyl chloride with a pre-formed urea derivative or via an intermediate N-sulfonyl carbamate. researchgate.netgoogle.com

Exploiting the Acetamido Group for Further Functionalization

The acetamido (-NHCOCH₃) group on the benzene ring, while less reactive than the sulfonyl chloride, provides additional opportunities for derivatization. Its modification can be used to alter the electronic properties of the molecule or to introduce new functional handles for subsequent reactions.

Hydrolysis of the Acetamido Group to an Amine

The acetamido group can be viewed as a protected form of an aromatic amine. The protecting acetyl group can be removed through hydrolysis under acidic conditions to reveal the free amino (-NH₂) group. A standard procedure involves refluxing the acetamido-containing compound with a strong acid, such as hydrochloric acid (HCl). scholarsresearchlibrary.comwisc.edu This deprotection step is robust and typically high-yielding. The resulting 4-amino-3-methoxybenzenesulfonyl derivative can then be used in a variety of subsequent reactions, such as diazotization or further N-alkylation/acylation at the newly exposed amine. This two-step sequence of sulfonylation followed by deacetylation allows for the synthesis of sulfonamides that might not be accessible directly from an aniline precursor due to competing reactions at the amino group. wisc.edu

| Starting Material | Reagents & Conditions | Product | Reference |

| N-(4-(N-substituted)sulfamoyl)phenyl)acetamide | 6N HCl, Reflux | 4-Amino-N-(substituted)benzenesulfonamide | scholarsresearchlibrary.com |

| 4-Acetamidobenzenesulfonamide (B121751) | 6 M HCl, Reflux | 4-Aminobenzenesulfonamide (Sulfanilamide) | wisc.edu |

N-Alkylation and N-Acylation of the Acetamido Moiety

Direct functionalization of the acetamido nitrogen is challenging due to its reduced nucleophilicity compared to a primary or secondary amine. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it a weak nucleophile. Consequently, N-alkylation or N-acylation of the acetamido group requires forcing conditions and is generally less common than reactions at other sites.

However, under strongly basic conditions using reagents like sodium hydride (NaH), the acetamido proton can be abstracted to generate an amide anion. This anion is a more potent nucleophile and can, in principle, react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides) to form N-substituted derivatives. N-acylation of sulfonamides using reagents like N-acylbenzotriazoles in the presence of a strong base has been reported, suggesting that similar chemistry could potentially be applied to the acetamido group, though likely with more difficulty. epa.gov These transformations are not standard and would require specific optimization for the this compound scaffold.

Regioselective Modifications and Multi-Component Reactions Utilizing this compound

This compound serves as a versatile electrophile, primarily due to the highly reactive sulfonyl chloride moiety. This functional group is susceptible to nucleophilic attack, allowing for a variety of derivatization strategies. The regioselectivity of these reactions is predominantly dictated by the position of the sulfonyl chloride group on the benzene ring.

Regioselective Sulfonylation:

The primary reactions of this compound involve the regioselective sulfonylation of a wide range of nucleophiles to form sulfonamides, sulfonate esters, and thioesters. The electron-withdrawing nature of the sulfonyl group, coupled with the chlorine leaving group, facilitates these transformations under relatively mild conditions.

Common nucleophiles and their resulting products are detailed in the table below:

| Nucleophile Class | Specific Example | Product Type |

| Primary Amines | Aniline | N-Aryl Sulfonamide |

| Secondary Amines | Diethylamine | N,N-Dialkyl Sulfonamide |

| Alcohols | Phenol | Sulfonate Ester |

| Thiols | Thiophenol | Thioester |

This table is interactive. Click on the headers to sort.

The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The acetamido and methoxy substituents on the benzene ring can influence the reactivity of the sulfonyl chloride through electronic effects, though the primary determinant of the reaction site is the inherent reactivity of the sulfonyl chloride group itself.

Multi-Component Reactions (MCRs):

While specific examples of multi-component reactions directly employing this compound are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides makes them suitable candidates for such transformations. MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials.

A plausible MCR involving a sulfonyl chloride is a variation of the Ugi or Passerini reaction. For instance, a three-component reaction could potentially be designed involving an amine, an isocyanide, and this compound to yield a complex sulfonamide derivative. The development of such reactions would offer an efficient route to novel compounds with potential applications in medicinal chemistry and materials science.

Another potential MCR is the copper-catalyzed three-component synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate, which could be adapted to utilize the pre-formed sulfonyl chloride. nih.gov

Applications in Dye Intermediates and Advanced Materials Chemistry

The structural features of this compound and its derivatives make them valuable precursors in the synthesis of dyes and advanced materials.

Synthesis of Specialized Chromophores

The most prominent application of this compound is as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile industry.

The synthesis of an azo dye from this precursor typically involves a two-step process:

Reduction and Diazotization: The acetamido group is first hydrolyzed to the corresponding amine, 4-amino-2-methoxyacetanilide. This primary aromatic amine is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is a reactive electrophile that readily undergoes an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative. The position of the azo group is directed by the activating groups on the coupling component.

An illustrative example is the synthesis of a disperse dye, as outlined in the following table:

| Diazonium Salt Precursor | Coupling Component | Resulting Azo Dye Structure |

| Diazotized 4-amino-2-methoxyacetanilide | N,N-diethylaniline | A substituted azobenzene |

This table is interactive. Users can click to view more details on the structures.

The specific shade and properties of the resulting dye can be fine-tuned by varying the structure of the coupling component. The methoxy and acetamido groups on the original molecule can act as auxochromes, modifying the color and fastness properties of the final dye. For instance, disperse dyes synthesized from similar precursors have been successfully applied to polyester (B1180765) and nylon fabrics. ijirset.com

Polymeric and Supramolecular Assemblies Derived from this compound

Polymeric Assemblies:

The reactivity of the sulfonyl chloride group allows for its incorporation into polymeric structures. For example, reaction with a diamine can lead to the formation of polysulfonamides. These polymers are analogous to polyamides but contain sulfonyl groups in the backbone instead of carbonyl groups.

The general scheme for the formation of a polysulfonamide is as follows:

n H₂N-R-NH₂ + n ClSO₂-Ar-SO₂Cl → [-HN-R-NH-SO₂-Ar-SO₂-]n + 2n HCl

By using a derivative of this compound that has been further functionalized to contain a second reactive site, it can be incorporated as a monomer in polymerization reactions. For example, if the acetamido group is replaced with a group amenable to polymerization, such as a vinyl or acrylic moiety, polymers with pendant sulfonamide groups can be synthesized via radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. rsc.orgusm.edu Such polymers can exhibit interesting properties, such as pH-responsiveness, making them suitable for applications in drug delivery and smart materials.

Supramolecular Assemblies:

The sulfonamide linkage, which is readily formed from this compound, is a key functional group in the formation of supramolecular assemblies. The N-H proton of the sulfonamide is acidic and can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors.

These hydrogen bonding interactions can lead to the formation of well-defined, non-covalent structures in the solid state and in solution. For example, sulfonamide derivatives can form dimeric structures or extended one-, two-, or three-dimensional networks through hydrogen bonding. The specific nature of the supramolecular assembly is influenced by the steric and electronic properties of the substituents on the aromatic ring and the nitrogen atom of the sulfonamide.

The following table summarizes potential supramolecular motifs involving sulfonamide derivatives:

| Supramolecular Motif | Driving Interaction | Potential Application |

| Dimer | N-H···O=S Hydrogen Bonding | Crystal Engineering |

| 1D Chain | Head-to-tail Hydrogen Bonding | Nanomaterials |

| 2D Sheet | Inter-chain Hydrogen Bonding | Thin Films |

This table is interactive. Click on a motif for a representative structural diagram.

The ability to form predictable and stable supramolecular structures opens up possibilities for the design of new materials with tailored properties, such as liquid crystals, porous materials, and sensors.

Advanced Spectroscopic and Analytical Characterization for Research on 4 Acetamido 3 Methoxybenzene 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govresearchgate.netscience.govacgpubs.org

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-acetamido-3-methoxybenzene-1-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides key information based on the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals, corresponding to the different types of protons in the molecule. The aromatic region is particularly informative due to the substitution pattern on the benzene (B151609) ring.

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals. The proton at C-2, being ortho to the electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded. The proton at C-6 is ortho to the acetamido group, while the proton at C-5 is situated between the methoxy (B1213986) and acetamido groups.

Acetamido Protons: This group gives rise to two signals: a singlet for the methyl (CH₃) protons and a broader singlet for the amide (NH) proton. The chemical shift of the NH proton can be variable and is influenced by solvent, concentration, and temperature. nih.gov

Methoxy Protons: The methoxy (OCH₃) group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Acetamido) | 9.5 - 10.5 | Singlet (broad) | 1H |

| H-2 (Aromatic) | 7.8 - 8.0 | Doublet | 1H |

| H-6 (Aromatic) | 7.6 - 7.8 | Doublet of doublets | 1H |

| H-5 (Aromatic) | 7.0 - 7.2 | Doublet | 1H |

| OCH₃ (Methoxy) | 3.9 - 4.1 | Singlet | 3H |

| CH₃ (Acetamido) | 2.1 - 2.3 | Singlet | 3H |

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the characterization of aromatic, carbonyl, and aliphatic carbons.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to substituents (C-1, C-3, C-4) are readily identified. C-1, bearing the sulfonyl chloride group, will be significantly downfield.

Carbonyl Carbon: The carbonyl carbon (C=O) of the acetamido group appears as a characteristic downfield signal, typically in the 168-172 ppm range.

Aliphatic Carbons: The methyl carbon of the acetamido group and the methoxy carbon will appear in the upfield region of the spectrum.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: Predicted values are based on analogous structures such as 4-acetamidobenzenesulfonamide (B121751) and N-(aryl)-4-methoxybenzenesulfonamides. researchgate.netchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 168.0 - 171.0 |

| C-3 (Ar-OCH₃) | 150.0 - 155.0 |

| C-1 (Ar-SO₂Cl) | 140.0 - 145.0 |

| C-4 (Ar-NH) | 138.0 - 142.0 |

| C-6 (Ar-H) | 125.0 - 130.0 |

| C-2 (Ar-H) | 118.0 - 122.0 |

| C-5 (Ar-H) | 110.0 - 115.0 |

| OCH₃ (Methoxy) | 55.0 - 58.0 |

| CH₃ (Acetamido) | 24.0 - 26.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is crucial for establishing the connectivity of the aromatic protons. A cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This technique is used to definitively assign the carbons that have attached protons. For instance, it would show correlations between the methoxy protons and the methoxy carbon, the acetamido methyl protons and its carbon, and each aromatic proton with its corresponding aromatic carbon. sdsu.edu

From the acetamido NH proton to the carbonyl carbon (C=O) and the aromatic C-4.

From the acetamido methyl (CH₃) protons to the carbonyl carbon (C=O).

From the methoxy (OCH₃) protons to the aromatic C-3.

From the aromatic H-2 proton to C-4 and C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.govresearchgate.netscience.govacgpubs.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. nfdi4chem.de The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula. The calculated exact mass for C₉H₁₀ClNO₄S is a critical piece of data for compound verification.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and serves as a "fingerprint" for confirmation. nih.gov For this compound, characteristic fragmentation pathways would likely involve:

Loss of Chlorine: Cleavage of the S-Cl bond.

Loss of the Sulfonyl Chloride Group: Fragmentation resulting in the loss of SO₂Cl.

Amide Bond Cleavage: Scission of the bond between the aromatic ring and the nitrogen atom or between the nitrogen and the carbonyl group.

Loss of Methoxy Group: Ejection of a methyl radical followed by carbon monoxide, or loss of a methoxy radical.

Interactive Table 3: Predicted Key Fragment Ions in MS/MS Analysis of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M]+ | [M - Cl]+ | Cl |

| [M]+ | [M - SO₂Cl]+ | SO₂Cl |

| [M]+ | [M - CH₂CO]+ | Ketene (B1206846) (CH₂CO) |

| [M - SO₂Cl]+ | [C₇H₇NO₂]+ | CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups.

For this compound, IR spectroscopy can confirm the presence of the key sulfonyl chloride, acetamido, and methoxy groups, as well as the substituted benzene ring. The sulfonyl chloride group (SO₂Cl) exhibits two strong and distinct asymmetric and symmetric stretching bands. acdlabs.com The acetamido group is identifiable by the N-H stretching vibration and the strong carbonyl (C=O) stretch of the secondary amide. The methoxy group and the aromatic ring also show characteristic absorptions.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3350 - 3250 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (in -OCH₃ & -COCH₃) | C-H Stretch | 3000 - 2850 | Medium-Weak |

| Amide C=O (Amide I) | C=O Stretch | 1700 - 1660 | Strong |

| Amide N-H (Amide II) | N-H Bend | 1570 - 1515 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Sulfonyl Chloride (SO₂) | Asymmetric Stretch | 1410 - 1370 | Strong |

| Sulfonyl Chloride (SO₂) | Symmetric Stretch | 1204 - 1166 | Strong |

| Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. Furthermore, it reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, that govern the solid-state structure.

While no public crystallographic data for this compound is currently available, analysis of closely related sulfonamide structures provides insight into the expected findings. mdpi.com For instance, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives show that molecules are often linked by N–H···O hydrogen bonds involving the sulfonamide or other acceptor groups. mdpi.com A crystallographic study of this compound would be expected to reveal similar packing motifs, likely involving hydrogen bonds between the amide N-H donor and an oxygen atom of the sulfonyl group or the amide carbonyl of an adjacent molecule.

The data obtained from an X-ray diffraction experiment is extensive. An example of the type of crystallographic data that would be obtained for a related compound is shown below.

Table 2: Example Crystallographic Data for a Related Sulfonamide Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (ų) | 900.07 |

Note: This data is for a different, but structurally related, molecule and is presented for illustrative purposes only. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of chemical compounds and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques used for these purposes.

HPLC is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. sielc.com In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. sielc.comsielc.com The compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases.

A UV detector is commonly employed for the analysis of aromatic sulfonyl chlorides, as the benzene ring provides strong chromophores for sensitive detection. orientjchem.org The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 3: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~225-254 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org While GC-MS is a powerful tool, its direct application to sulfonyl chlorides can be challenging due to their potential for thermal degradation in the high-temperature GC inlet. core.ac.uk Long-chain sulfonyl chlorides, in particular, may decompose before reaching the detector. core.ac.uk However, for aromatic sulfonyl chlorides, careful optimization of the injection temperature may allow for direct analysis.

The mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), causing them to fragment in a reproducible manner. libretexts.org The resulting mass spectrum provides information about the molecular weight and structure of the compound. The fragmentation pattern of this compound would be expected to show characteristic losses. A key fragmentation for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net Other expected fragments would result from the cleavage of the S-Cl bond, loss of the acetyl group, and subsequent fissions of the aromatic ring.

Table 4: Predicted Key Mass Fragments for this compound in EI-MS

| m/z (mass-to-charge ratio) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 261/263 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| 226 | [M - Cl]⁺ | Loss of a chlorine radical |

| 198/200 | [M - SO₂ - H]⁺ | Loss of SO₂ and a hydrogen atom |

| 184 | [M - Cl - COCH₂]⁺ | Loss of chlorine and a ketene molecule |

| 168 | [M - Cl - SO₂]⁺ | Loss of chlorine and sulfur dioxide |

Computational and Theoretical Chemistry Studies on 4 Acetamido 3 Methoxybenzene 1 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT studies on molecules structurally related to this compound, such as 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide, have been performed to understand their molecular structure and electronic properties. researchgate.netelectrochemsci.org These studies typically involve optimizing the molecular geometry to find the most stable conformation. For the related benzenesulfonamide, the molecule is found to be non-planar, with the acetamido and the triazole groups forming two distinct planes that are bent at the sulfonic group. electrochemsci.org Similar non-planar arrangements can be expected for this compound.

The distribution of electronic charge, as visualized through a Molecular Electrostatic Potential (MEP) map, is crucial for predicting reaction pathways. In a related 4-acetamido benzenesulfonamide derivative, the most negative regions, which are susceptible to electrophilic attack, are located on the oxygen atoms of the carbonyl and sulfonic groups, as well as on a nitrogen atom of the substituent. electrochemsci.org For this compound, the oxygen atoms of the sulfonyl chloride and acetamido groups, along with the methoxy (B1213986) oxygen, would similarly represent regions of high electron density, making them potential sites for interaction with electrophiles. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orglibretexts.orglibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orglibretexts.org

In a DFT study of a 4-acetamido benzenesulfonamide derivative, the HOMO was primarily localized on the substituent group, while the LUMO was distributed over the benzenesulfonyl moiety with some contribution from the substituent. electrochemsci.org For this compound, the HOMO is expected to have significant contributions from the electron-donating acetamido and methoxy groups and the benzene (B151609) ring. The LUMO is likely to be centered on the electron-withdrawing sulfonyl chloride group, making it the primary site for nucleophilic attack, a characteristic reaction of sulfonyl chlorides.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net For the related 4-acetamido benzenesulfonamide, the calculated HOMO-LUMO gap was 4.71 eV, indicating a high degree of chemical reactivity. researchgate.netelectrochemsci.org

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of a molecule and the dynamics of their interconversion.

The conformational flexibility of the acetamido and methoxy groups, as well as the sulfonyl chloride moiety, can be explored through MD simulations. These simulations can identify the most stable rotamers and the energy barriers between them. The choice of solvent in the simulation is critical, as the conformational preferences of a molecule can be significantly influenced by its environment. nih.gov For instance, simulations can be run in explicit solvents like water or in organic solvents to mimic different reaction or biological conditions. nih.govnih.gov

Enhanced sampling techniques, such as accelerated MD or the use of cosolvents in the simulation, can be employed to more efficiently explore the conformational space and overcome high energy barriers, revealing a wider range of accessible conformations. mdpi.com The insights gained from MD simulations are valuable for understanding how the shape of this compound and its derivatives might influence their reactivity and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives of this compound (Focus on Physicochemical Descriptors and Mode of Action)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR studies can be instrumental in predicting their activity and guiding the synthesis of new, more potent analogues.

Descriptor Selection and Calculation

The first step in a QSAR study is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors). medwinpublishers.com

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical descriptors: These include properties like lipophilicity (logP), polarizability, and electronic properties (e.g., dipole moment, HOMO/LUMO energies). nih.govresearchgate.netresearchgate.net

For sulfonamide derivatives, relevant descriptors often include those related to lipophilicity, electronic effects, and steric properties, as these are known to influence their biological activity. nih.gov

This table is interactive. You can sort and filter the data.

Model Development and Validation Methodologies

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Common methods for model development include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity) and a set of independent variables (descriptors). nih.govnih.gov

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture more intricate relationships between structure and activity. jbclinpharm.orgjbclinpharm.org

After a QSAR model is developed, it must be rigorously validated to ensure its predictive power and robustness. jbclinpharm.orgjbclinpharm.org Key validation metrics include:

Coefficient of determination (R²): This indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit. medwinpublishers.com

Leave-one-out cross-validation (q² or Q²): This is a method to assess the predictive ability of the model. A high q² value (typically > 0.5) suggests good internal predictability. nih.govjbclinpharm.org

External validation: The model's predictive power is tested on an external set of compounds that were not used in the model development.

Table 2: Typical Validation Parameters for a QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| n | Number of compounds in the dataset | Varies |

| R² | Squared correlation coefficient | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient | > 0.5 |

| F-statistic | A measure of the statistical significance of the model | High value |

| RMSE | Root Mean Square Error | Low value |

This table is interactive. You can sort and filter the data.

Through such QSAR studies, it is possible to identify the key molecular features of this compound derivatives that are crucial for a particular biological activity, thereby facilitating the design of new compounds with enhanced efficacy.

Interpretation of Structure-Activity Relationships at the Molecular Level

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be elucidated by examining related sulfonamide derivatives. The biological activity of sulfonamides, which are primary derivatives of sulfonyl chlorides, is intricately linked to their molecular structure. Computational studies play a pivotal role in interpreting these relationships.

The interaction of a molecule with its biological target, such as an enzyme or receptor, is governed by factors like molecular shape, electronic properties, and lipophilicity. For instance, the acetamido and methoxy groups on the benzene ring of this compound influence the electron distribution and steric profile of the molecule. These substituents can affect the binding affinity of the resulting sulfonamide derivatives to their target proteins.

Molecular docking simulations are a key computational tool to investigate these interactions. By modeling the binding of a series of derivatives into the active site of a target protein, researchers can predict their binding affinities and orientations. This allows for a rationalization of experimentally observed activities at the molecular level. For example, a bulkier substituent at a certain position might enhance activity by forming favorable van der Waals interactions, while a polar group could establish crucial hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) studies provide a more quantitative interpretation by correlating physicochemical properties of a series of compounds with their biological activities. These properties, which can be calculated using computational chemistry, include electronic parameters (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). The resulting mathematical models can predict the activity of novel, unsynthesized compounds.

The following table illustrates the kind of data that would be generated in a QSAR study of hypothetical derivatives of this compound.

| Derivative | Substituent (R) | logP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| 1 | -NH2 | 1.2 | 3.5 | 10.5 |

| 2 | -CH3 | 1.8 | 3.2 | 8.2 |

| 3 | -Cl | 2.1 | 4.1 | 5.1 |

| 4 | -NO2 | 1.5 | 5.8 | 2.3 |

This table is illustrative and does not represent real experimental data.

Retrosynthetic Analysis and Computer-Aided Design of Novel Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. For derivatives of this compound, the primary retrosynthetic disconnection would be the sulfonamide bond, leading back to the parent sulfonyl chloride and an appropriate amine.

Computer-aided drug design (CADD) leverages computational methods to identify, design, and optimize new drug candidates. In the context of this compound, CADD can be employed to design novel derivatives with improved biological activity, selectivity, and pharmacokinetic properties.

One common CADD approach is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the biological target. Using molecular docking, as mentioned earlier, libraries of virtual compounds can be screened against the target to identify potential hits. For instance, novel amines could be virtually reacted with this compound, and the resulting virtual sulfonamides docked into a protein's active site to predict their binding affinity.

Another approach is ligand-based drug design (LBDD) , which is used when the 3D structure of the target is unknown. LBDD methods rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling, a key LBDD technique, involves identifying the essential 3D arrangement of functional groups (the pharmacophore) responsible for biological activity. This pharmacophore model can then be used to search for new molecules with a similar arrangement of features.

The general retrosynthetic scheme for a sulfonamide derivative is presented below:

Emerging Research Directions and Future Perspectives in 4 Acetamido 3 Methoxybenzene 1 Sulfonyl Chloride Chemistry

Development of Sustainable Synthesis Routes for 4-Acetamido-3-methoxybenzene-1-sulfonyl Chloride

Traditional synthesis of aryl sulfonyl chlorides often involves stoichiometric or excess use of harsh reagents like chlorosulfonic acid, leading to significant acid waste and safety concerns. google.comgoogle.com Modern research is focused on developing greener, more sustainable alternatives. For this compound, future synthetic strategies are likely to pivot towards methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key research directions include:

Oxidative Chlorination in Eco-Friendly Solvents: Moving away from chlorinated organic solvents, researchers are exploring the use of water, ethanol, or deep eutectic solvents (DES) for the synthesis of sulfonamides from thiols, a process that proceeds via an in-situ generated sulfonyl chloride. researchgate.net Methods using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable media offer a promising route that features a simple, filtration-based workup. researchgate.net

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis represents a mild and sustainable approach to generate sulfonyl chlorides from starting materials like arenediazonium salts, using heterogeneous, metal-free catalysts. acs.org These methods operate at room temperature and show high functional group tolerance, making them suitable for complex molecules.

Continuous Flow Technology: The use of microchannel reactors offers significant advantages in safety and efficiency for sulfonation reactions, which are often highly exothermic. google.com A continuous flow process with distinct temperature zones allows for precise control over reaction conditions, improving yield and purity while minimizing the use of excess reagents. google.com This approach is particularly relevant for safely producing compounds like p-acetamido benzene (B151609) sulfonyl chloride and can be adapted for its 3-methoxy derivative. google.com

| Method | Key Reagents/Conditions | Sustainability Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Chlorosulfonation | Excess Chlorosulfonic Acid (ClSO₃H) | Well-established, high conversion | Large volumes of acidic waste, hazardous reagent, poor atom economy |

| Oxidative Chlorination in Water | Thiol precursor, Oxone-KX (X=Cl) | Uses water as a solvent, rapid reaction. rsc.org | Requires thiol starting material, potential for over-oxidation |

| Palladium-Catalyzed Chlorosulfonylation | Arylboronic acids, Palladium catalyst | High functional group tolerance, mild conditions. nih.gov | Cost and toxicity of palladium catalyst, requires specific ligands |

| Photocatalysis | Arenediazonium salts, visible light, photocatalyst | Metal-free options, ambient temperature, uses light as energy source. acs.org | Requires specific diazonium salt precursors, scalability can be an issue |

| Continuous Flow Reaction | Microchannel reactor, precise temperature/time control | Enhanced safety, improved heat/mass transfer, high purity, reduced waste. google.com | Initial equipment investment, potential for channel clogging |

Exploration of this compound in Catalyst Design

The inherent structural features of this compound make it an attractive scaffold for the development of novel catalysts. After conversion to derivatives like sulfonamides or disulfonimides, the molecule can participate in catalysis through various mechanisms.

Future exploration in this area includes:

Organocatalysis: Sulfonamides derived from the title compound can act as potent hydrogen-bond donors. cbijournal.com This ability can be exploited in organocatalysis for reactions such as the ring-opening polymerization of lactones or other transformations that are stabilized by hydrogen bonding. cbijournal.com The acetamido and methoxy (B1213986) groups can be modified to fine-tune the acidity and steric environment of the N-H proton, thereby controlling catalytic activity and selectivity.

Ligand Development for Transition Metal Catalysis: The sulfonamide moiety can serve as a versatile coordinating group for transition metals. By reacting this compound with various amines, a library of bidentate or polydentate ligands can be synthesized. These ligands could find applications in asymmetric catalysis, where the chiral environment created by the ligand influences the stereochemical outcome of the reaction.

Polymerization Initiators: Arylsulfonyl chlorides are recognized as a universal class of functional initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netquora.com This allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. This compound could serve as a functional initiator, introducing an acetamido-methoxyphenyl end-group to the polymer chain, which could be used for subsequent modifications or to impart specific properties to the material.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. wikipedia.org The sulfonamide group is an excellent functional group for designing self-assembling systems due to its capacity for strong and directional hydrogen bonding. nih.govnih.gov